MK-6240

Description

Propriétés

Numéro CAS |

1841078-87-2 |

|---|---|

Formule moléculaire |

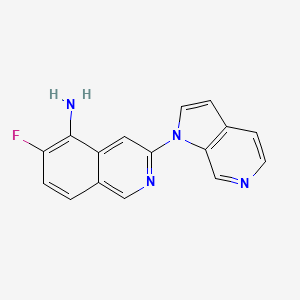

C16H11FN4 |

Poids moléculaire |

278.28 g/mol |

Nom IUPAC |

6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine |

InChI |

InChI=1S/C16H11FN4/c17-13-2-1-11-8-20-15(7-12(11)16(13)18)21-6-4-10-3-5-19-9-14(10)21/h1-9H,18H2 |

Clé InChI |

KAXAUWZJVWGFDO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C2=CC(=NC=C21)N3C=CC4=C3C=NC=C4)N)F |

Origine du produit |

United States |

Foundational & Exploratory

A Deep Dive into MK-6240: Mechanism of Action for Tau Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of MK-6240, a second-generation Positron Emission Tomography (PET) tracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of paired helical filaments (PHFs) of hyperphosphorylated tau protein, a key pathological hallmark of Alzheimer's disease (AD).

Core Mechanism of Action: High-Affinity Binding to Tau Aggregates

This compound is a potent and selective PET radioligand designed for the in vivo quantification of NFT pathology in the human brain.[1] Its mechanism of action is centered on its ability to bind with high affinity to the specific conformational state of tau protein found in the paired helical filaments that constitute NFTs in AD.[2][3] Cryo-electron microscopy studies have revealed that this compound binds within a cleft of the tau PHF, engaging with specific amino acid residues, including glutamine 351, lysine (B10760008) 353, and isoleucine 360.[2][3] This interaction is characterized by a stacked arrangement with pi-pi aromatic interactions, resulting in a 1:1 stoichiometric binding ratio.[2][3]

This high-affinity binding allows for the sensitive and specific detection of tau pathology, even in the early stages of AD.[4][5] In vivo PET imaging studies have demonstrated that the distribution of [18F]this compound uptake in the brain correlates well with the known neuropathological staging of NFTs (Braak staging).[4][5]

Quantitative Binding Characteristics

In vitro binding studies using radiolabeled this compound ([3H]this compound) on human brain tissue from AD patients have quantified its high affinity and binding site density. These studies consistently demonstrate subnanomolar affinity for tau aggregates.

| Parameter | Brain Region | Value | Reference |

| Kd (Dissociation Constant) | Temporal Cortex | 0.32 nM | [6][7] |

| Parietal Cortex | 0.15 nM | [6][7] | |

| Bmax (Maximum Binding Sites) | Temporal Cortex | 59.2 fmol/mg | [6][7] |

| Parietal Cortex | 154.7 fmol/mg | [6][7] |

Competitive binding assays have further elucidated the binding characteristics of this compound, revealing two distinct binding sites with picomolar and nanomolar affinities that are shared with other tau tracers.[6][7]

Selectivity Profile

A critical feature of this compound is its high selectivity for tau aggregates over other protein aggregates, such as β-amyloid plaques, and its minimal off-target binding.[8][9]

| Comparison | Finding | Reference |

| Tau vs. β-Amyloid | Weak affinity for amyloid plaques. | [8] |

| Tau vs. MAO-A/MAO-B | In silico data suggest low affinity for MAO-B. Autoradiography confirms MAO enzymes are not a significant binding target. | [6][10] |

| Off-Target Binding | Reduced off-target binding in the basal ganglia and choroid plexus compared to first-generation tracers.[9] Some off-target binding has been noted in the substantia nigra, meninges, and sinuses.[9][11] |

This favorable selectivity profile enhances the signal-to-noise ratio in PET imaging, allowing for a clearer and more accurate quantification of tau pathology.

Experimental Protocols

The characterization of this compound's binding properties has been established through a series of key experimental methodologies.

In Vitro Saturation Binding Assays

Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) of [3H]this compound to tau aggregates in human brain tissue.

Methodology:

-

Tissue Preparation: Homogenates of post-mortem brain tissue (e.g., temporal and parietal cortices) from confirmed AD cases are prepared.[6]

-

Incubation: Brain homogenates are incubated with increasing concentrations of [3H]this compound (e.g., 0.05–2 nM) to achieve saturation.[6]

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound (e.g., 1 μM) to determine non-specific binding.[6]

-

Separation and Quantification: Bound and free radioligand are separated via filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax values are then determined by non-linear regression analysis of the saturation binding data.[6]

Autoradiography

Objective: To visualize the regional distribution of this compound binding in relation to the distribution of tau pathology in brain tissue sections.

Methodology:

-

Tissue Sectioning: Frozen post-mortem brain tissue sections (e.g., 20 µm thick) are prepared.[3][12]

-

Pre-incubation: Sections are pre-incubated in a buffer solution (e.g., PBS with 1% BSA) to reduce non-specific binding.[3][12]

-

Incubation: The tissue sections are incubated with [18F]this compound.

-

Washing: Sections are washed in buffer to remove unbound radiotracer.

-

Imaging: The distribution of the radiotracer on the tissue sections is visualized by exposing them to a phosphor imaging screen or film.[10]

-

Comparison with Immunohistochemistry: Adjacent tissue sections are often stained with antibodies against phosphorylated tau (e.g., AT8) to correlate the autoradiographic signal with the presence of NFTs.[8]

In Vivo PET Imaging

Objective: To non-invasively quantify the distribution and density of tau pathology in the living human brain.

Methodology:

-

Radiotracer Administration: A bolus of [18F]this compound is administered intravenously to the subject.[13]

-

PET Scan Acquisition: Dynamic or static PET images are acquired over a specific time window (e.g., 90-110 minutes post-injection).[1][13]

-

Image Reconstruction and Analysis: PET data is reconstructed, and often co-registered with the subject's MRI for anatomical reference.[14]

-

Quantification: The uptake of [18F]this compound is quantified in various brain regions, often expressed as a Standardized Uptake Value Ratio (SUVR) by normalizing the uptake in a target region to that in a reference region with negligible tau pathology (e.g., cerebellar cortex).[15]

Visualizations

Mechanism of this compound Binding to Tau Paired Helical Filaments

Caption: High-affinity binding of this compound to the tau PHF cleft.

Experimental Workflow for In Vitro Binding Assays

Caption: Protocol for determining this compound binding affinity and density.

Logic of PET Imaging for Tau Quantification

Caption: Workflow for quantifying brain tau pathology using PET imaging.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] 18F-MK-6240 PET for early and late detection of neurofibrillary tangles. | Semantic Scholar [semanticscholar.org]

- 5. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. direct.mit.edu [direct.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. direct.mit.edu [direct.mit.edu]

- 12. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. wrap.wisc.edu [wrap.wisc.edu]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

Preclinical Profile of ¹⁸F-MK-6240: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical characterization of ¹⁸F-MK-6240, a second-generation positron emission tomography (PET) tracer with high affinity and selectivity for neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease (AD).[1][2][3][4][5]

Introduction

¹⁸F-MK-6240, chemically known as 6-(fluoro-¹⁸F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a promising radioligand for the in vivo quantification of NFT pathology in the brain.[1][5][6] Its development was driven by the need for a PET tracer with improved properties over first-generation agents, such as reduced off-target binding.[7][8][9] This document details the key preclinical findings that establish the utility of ¹⁸F-MK-6240 as a valuable tool in AD research and therapeutic development.

Binding Characteristics and Selectivity

In vitro studies using tritiated MK-6240 (³H-MK-6240) have demonstrated its high affinity for NFTs in human brain tissue from AD donors.[1][2][4]

Data Presentation: In Vitro Binding Affinity and Selectivity

| Property | Value | Tissue/Assay Condition | Reference |

| Binding Affinity (Ki) | 0.36 ± 0.8 nM | NFT-rich AD brain homogenates vs. ³H-NFT-355 | [4] |

| Binding Affinity (Kd) | 0.4 nM | Tau-rich human tissue samples | [5] |

| Amyloid Plaque Binding (Ki) | 10 µM | Plaque-rich AD brain homogenates vs. ³H-MK-3328 | [4] |

| Off-Target Binding (IC50) | > 1 µM | Panel of 118 common CNS proteins | [4] |

| Lipophilicity (LogD) | 3.32 | [4] |

These data highlight the high affinity of this compound for NFTs and its weak affinity for amyloid plaques, indicating excellent selectivity.[2][4] Autoradiography studies on human AD brain slices have shown that the binding pattern of ³H-MK-6240 is consistent with the distribution of phosphorylated tau, as confirmed by immunohistochemistry.[1][2][4] Furthermore, ³H-MK-6240 shows no significant displaceable binding in subcortical regions of AD brain slices or in brain homogenates from non-AD donors.[1][2][4]

Experimental Protocols

Radiosynthesis of ¹⁸F-MK-6240

The radiosynthesis of ¹⁸F-MK-6240 is a critical step for its use in PET imaging. Several automated methods have been developed.

Simplified Two-Step Automated Synthesis:

This method utilizes a commercially available radiosynthesis module (e.g., GE Healthcare TRACERlab™ FXFN).[10][11]

-

Nucleophilic Fluorination: The 5-diBoc-6-nitro precursor is reacted with potassium cryptand [¹⁸F]fluoride (K[¹⁸F]/K₂₂₂) through conventional heating.[11]

-

Acid Deprotection: The bis-Boc protecting groups are removed using an acidic solution.[11][12]

-

Purification: The crude product is neutralized and purified using semi-preparative high-performance liquid chromatography (HPLC).[11]

-

Formulation: The isolated product is diluted with a formulation solution and sterile filtered for human use.[10][11]

This process typically yields 6.3 to 9.3 GBq of ¹⁸F-MK-6240 ready for injection, with a specific activity of 222 ± 67 GBq/µmol at the end of a 90-minute synthesis.[11]

In Vitro Autoradiography

Autoradiography with ³H-MK-6240 on human brain slices is performed to assess the tracer's binding distribution.[4]

-

Preincubation: Brain slices are preincubated for 15 minutes at room temperature in an assay buffer (PBS, pH 7.5) containing 0.1% BSA.[4]

-

Incubation: Slices are then incubated in the assay buffer containing ³H-MK-6240 (e.g., 0.3 nM) for 90 minutes at room temperature.[4]

-

Washing: Following incubation, the slices are washed three times for 3 minutes each in ice-cold wash buffer (PBS, pH 7.5).[4]

-

Rinsing: A final rinse is performed in ice-cold distilled water for 5 seconds.[4]

-

Imaging: The dried slices are then apposed to a phosphor screen or film for signal detection.

In Vivo PET Imaging in Non-Human Primates

PET studies in rhesus monkeys are conducted to evaluate the in vivo kinetics, distribution, and selectivity of ¹⁸F-MK-6240.[1][2]

-

Animal Preparation: Rhesus monkeys undergo anatomical magnetic resonance imaging (MRI) on a 3T magnet to obtain structural images for co-registration.[2]

-

Tracer Administration: A bolus of ¹⁸F-MK-6240 is administered intravenously.[2]

-

PET Scanning: Dynamic PET scans are acquired for a specified duration (e.g., 180 minutes) to measure the tracer's uptake and washout from the brain.[13]

-

Self-Block Studies: To evaluate in vivo binding selectivity, a high dose of unlabeled this compound is administered prior to the ¹⁸F-MK-6240 tracer injection in a separate PET study.[2][4]

-

Data Analysis: Time-activity curves are generated for different brain regions to determine pharmacokinetic parameters such as the volume of distribution (VT).[1][2]

In Vivo Preclinical Characterization

Pharmacokinetics and Brain Penetration

In vivo studies in rhesus monkeys have demonstrated that ¹⁸F-MK-6240 exhibits favorable pharmacokinetic properties.[2][4] It rapidly crosses the blood-brain barrier, achieving high levels of brain penetration, followed by a swift clearance.[4] The distribution in the monkey brain is homogeneous, which is expected in a species that does not natively express NFTs.[1][4] The volume of distribution stabilizes quickly, indicating favorable tracer kinetics for quantitative analysis.[1][2][3]

Off-Target Binding

A key advantage of ¹⁸F-MK-6240 is its reduced off-target binding profile compared to first-generation tau tracers.[7][14]

-

Central Nervous System: Preclinical and clinical studies have shown minimal off-target binding in the basal ganglia and choroid plexus.[8][9][15][16]

-

Extracerebral Binding: Some off-target binding has been observed in extracerebral structures, including the meninges, sinuses, and clivus.[8][14][15][16] This is thought to be due to binding to melanin-containing cells.[17] While this extracerebral signal can be a confounding factor, it does not appear to significantly impact the quantification of tracer uptake in target cortical regions.[14][18]

-

Monoamine Oxidases (MAO): Autoradiography studies have shown that the binding of ¹⁸F-MK-6240 is only weakly displaced by a selective MAO-B inhibitor and not by an MAO-A inhibitor, suggesting that MAO enzymes are not a significant off-target binding site.[19][20]

Mandatory Visualizations

Caption: Preclinical characterization workflow for ¹⁸F-MK-6240.

Caption: Binding selectivity profile of ¹⁸F-MK-6240.

Conclusion

The preclinical data for ¹⁸F-MK-6240 strongly support its use as a highly selective and sensitive PET tracer for the in vivo quantification of neurofibrillary tangles.[1][2][3][4] Its favorable pharmacokinetic properties, including rapid brain penetration and clearance, coupled with a desirable off-target binding profile, make it a superior tool for studying the progression of Alzheimer's disease and for evaluating the efficacy of novel anti-tau therapeutics.[2][4][7][8] Further clinical studies have validated these preclinical findings, establishing ¹⁸F-MK-6240 as a leading radiopharmaceutical in the field of neurodegenerative disease research.[13][15][16][21]

References

- 1. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. [PDF] Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Semantic Scholar [semanticscholar.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. In vivo characterization and quantification of neurofibrillary tau PET radioligand [18F]this compound in humans from Alzheimer’s disease dementia to young controls | bioRxiv [biorxiv.org]

- 9. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cGMP production of the radiopharmaceutical [18 F]this compound for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simplified radiosynthesis of [18 F]this compound for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. direct.mit.edu [direct.mit.edu]

- 15. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls. – Wisconsin Registry for Alzheimer's Prevention – UW–Madison [wrap.wisc.edu]

- 17. direct.mit.edu [direct.mit.edu]

- 18. The Association of Age-Related and Off-Target Retention with Longitudinal Quantification of [18F]MK6240 Tau PET in Target Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo quantification of neurofibrillary tangles with [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

MK-6240: A Technical Guide to its High-Affinity and Selective Binding for Tau Pathology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of MK-6240, a second-generation Positron Emission Tomography (PET) radiotracer for the in vivo quantification of neurofibrillary tangles (NFTs) composed of tau protein, a hallmark of Alzheimer's disease (AD).

Introduction

This compound, chemically known as (6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine), is a highly selective PET tracer designed for the detection of paired helical filament (PHF) tau aggregates characteristic of Alzheimer's disease.[1] Its development marked a significant advancement over first-generation tau tracers, offering improved specificity and pharmacokinetic properties.[2] This guide delves into the quantitative binding affinity and selectivity of this compound, accompanied by detailed experimental protocols and visual representations of its binding and evaluation workflows.

Binding Affinity of this compound for Tau Aggregates

The affinity of this compound for tau pathology has been extensively characterized through in vitro binding assays on post-mortem human brain tissue from individuals with confirmed Alzheimer's disease. Saturation binding assays using radiolabeled this compound ([³H]this compound) have been employed to determine its dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Table 1: In Vitro Binding Affinity of [³H]this compound in Human Alzheimer's Disease Brain Tissue

| Brain Region | Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (fmol/mg) | Reference |

| Temporal Cortex | 0.32 | 59.2 | [3][4] |

| Parietal Cortex | 0.15 | 154.7 | [3][4] |

These low nanomolar Kd values indicate a high binding affinity of this compound for tau aggregates in brain regions heavily affected by Alzheimer's disease pathology.

Selectivity Profile of this compound

A critical attribute of a successful tau PET tracer is its high selectivity for tau pathology over other protein aggregates commonly found in neurodegenerative diseases, as well as other potential off-target binding sites.

Selectivity for Tau over Other Proteinopathies

In vitro autoradiography studies on post-mortem human brain tissue have demonstrated that [¹⁸F]this compound binding is highly specific to neurofibrillary tangles in Alzheimer's disease.[5] There is a notable lack of significant binding to β-amyloid plaques, α-synuclein aggregates (found in Parkinson's disease and Dementia with Lewy Bodies), or TDP-43 inclusions (associated with frontotemporal lobar degeneration and amyotrophic lateral sclerosis).[5]

Furthermore, this compound shows limited affinity for tau aggregates in primary tauopathies that do not involve the 3R/4R paired helical filaments characteristic of AD, such as corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP).[6][7] This high specificity for AD-type tau pathology is a key advantage for differential diagnosis and for monitoring the efficacy of AD-specific therapies.[6][7]

Off-Target Binding Profile

While this compound exhibits an excellent overall selectivity profile, some off-target binding has been reported. In vivo and in vitro studies have identified off-target binding in neuromelanin-containing cells of the substantia nigra and melanin-containing cells.[5][8] Additionally, extra-cerebral off-target binding has been observed in the meninges and sinuses, which can potentially influence the quantification of tau signal in adjacent cortical regions.[9][10][11] However, compared to first-generation tau tracers, this compound shows reduced off-target binding in the basal ganglia and choroid plexus.[10]

Table 2: Competitive Binding Affinities (IC50) of this compound and Other Tau Tracers

| Competing Ligand | IC50 (nM) - High Affinity Site | IC50 (nM) - Low Affinity Site | Reference |

| This compound | 0.0013 | 11.7 | [12] |

| AV-1451 (Flortaucipir) | 0.005 | 28.9 | [12] |

| THK5117 | 0.0006 | 21.6 | [12] |

These values were determined through competitive binding assays with [³H]this compound in human AD brain homogenates.

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methods used to characterize the binding of this compound.

In Vitro Saturation Binding Assay

This assay quantifies the affinity (Kd) and density (Bmax) of a radioligand to its target.

Workflow for In Vitro Saturation Binding Assay.

In Vitro Autoradiography

This technique visualizes the distribution of radioligand binding in tissue sections.

Workflow for In Vitro Autoradiography.

In Vivo PET Imaging

This non-invasive technique quantifies tau pathology in living subjects.

Workflow for In Vivo PET Imaging.

Molecular Binding Site of this compound

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of this compound on the tau paired helical filament.[2][13] this compound binds within a cleft of the tau PHF, with a 1:1 stoichiometry to the tau monomer rungs.[2][13] The binding is stabilized by interactions with specific amino acid residues.[2][13]

References

- 1. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tau PET Imaging With [18F]this compound: Limited Affinity for Primary Tauopathies and High Specificity for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Association of Age-Related and Off-Target Retention with Longitudinal Quantification of [18F]MK6240 Tau PET in Target Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. direct.mit.edu [direct.mit.edu]

- 10. direct.mit.edu [direct.mit.edu]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

MK-6240: A Technical Guide to its In Vitro and In Vivo Evaluation as a Tau PET Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6240 is a second-generation, high-affinity positron emission tomography (PET) tracer designed for the in vivo quantification of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease (AD) comprised of aggregated tau protein.[1] Its development has been a significant step forward in the field of neuroimaging, offering a tool to visualize and measure tau pathology in the living human brain.[1] This technical guide provides an in-depth overview of the key in vitro and in vivo studies that have characterized this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its application in research. The U.S. Food and Drug Administration (FDA) has accepted a New Drug Application (NDA) for this compound, with a Prescription Drug User Fee Act (PDUFA) target action date of August 13, 2026.

In Vitro Characterization

The initial characterization of a novel PET tracer relies on rigorous in vitro studies to determine its binding affinity, selectivity, and specificity for the target of interest.

Quantitative Binding Data

In vitro studies using radiolabeled this compound ([³H]this compound) on postmortem human brain tissue from Alzheimer's disease patients and healthy controls have been crucial in establishing its binding characteristics.

| Parameter | Brain Region | Value | Reference |

| Ki | NFT-rich AD brain homogenates | 0.36 ± 0.08 nM | [2] |

| Kd | Temporal Cortex (AD) | 0.32 nM | [3][4][5] |

| Bmax | Temporal Cortex (AD) | 59.2 fmol/mg | [3][4][5] |

| Kd | Parietal Cortex (Early-Onset AD) | 0.15 nM | [3][4][5] |

| Bmax | Parietal Cortex (Early-Onset AD) | 154.7 fmol/mg | [3][4][5] |

| Ki | Amyloid plaque-rich AD brain homogenates | 10 µM | [2] |

These data demonstrate this compound's high affinity for neurofibrillary tangles and significantly lower affinity for amyloid-beta plaques, a critical feature for a specific tau tracer.[2]

Experimental Protocols: In Vitro Autoradiography

Autoradiography on human brain sections provides a visual representation of the tracer's binding pattern and allows for comparison with immunohistochemical staining for tau pathology.

Protocol:

-

Tissue Preparation: Postmortem human brain tissue sections (typically 5-20 µm thick) from diagnosed Alzheimer's disease patients and healthy controls are used.[2][6]

-

Pre-incubation: Brain slices are pre-incubated in assay buffer (e.g., PBS with 0.1% BSA) to reduce non-specific binding.[2]

-

Incubation: The slices are then incubated with a solution containing [¹⁸F]this compound or [³H]this compound at a specific concentration (e.g., 0.3 nM for [³H]this compound).[2] To determine non-specific binding, a separate set of slices is incubated with the radiotracer in the presence of a high concentration of a competing compound (e.g., unlabeled this compound or T808).[2]

-

Washing: Following incubation, the slices are washed in ice-cold buffer to remove unbound radiotracer.[2]

-

Imaging: The dried slices are then apposed to a phosphor screen or film to detect the radioactive signal.[6] The resulting image reveals the distribution of the tracer binding.

-

Comparison: Adjacent tissue sections are often stained with antibodies against phosphorylated tau (e.g., PHF-1) to correlate the tracer binding with the actual presence of tau pathology.[2][7]

In Vivo Characterization

Following successful in vitro validation, in vivo studies in animal models and humans are conducted to assess the tracer's pharmacokinetic properties, safety, and utility for imaging the target in a living organism.

Preclinical In Vivo Studies

Initial in vivo studies are typically performed in non-human primates to evaluate brain uptake and kinetics.

Experimental Workflow:

In monkey PET studies, [¹⁸F]this compound demonstrated rapid and uniform distribution in the brain with favorable kinetics, indicating its suitability for in vivo imaging.[2][8] Self-block studies, where a high dose of unlabeled this compound is administered prior to the radiotracer, showed no displaceable binding, confirming the absence of significant off-target binding in the non-human primate brain, which does not naturally develop NFTs.[2][8]

Clinical In Vivo Studies

Human studies are essential to validate the tracer's performance in the target population.

Key Findings from Human PET Studies:

-

High Selectivity: [¹⁸F]this compound exhibits high binding in brain regions known to accumulate tau pathology in Alzheimer's disease, with negligible binding in healthy controls.[9][10] The binding pattern recapitulates the well-established Braak staging of tau pathology.[10]

-

Favorable Kinetics: The tracer shows rapid brain uptake followed by a relatively quick washout from regions without significant tau pathology, allowing for good contrast images.[9][11]

-

Minimal Off-Target Binding: Unlike some first-generation tau tracers, [¹⁸F]this compound shows minimal off-target binding in areas like the basal ganglia and choroid plexus.[10][12] However, some off-target binding has been noted in the meninges, sinus regions, and neuromelanin-containing cells.[6][13][14]

-

Quantitative Accuracy: Standardized Uptake Value Ratios (SUVRs), a simplified method for quantification, correlate well with more complex kinetic modeling, supporting their use in clinical and research settings.[9][11][15] Test-retest studies have shown good reproducibility for SUVR measurements.[16]

Experimental Protocol: Human PET Imaging

-

Participant Recruitment: Participants, including healthy volunteers and individuals with cognitive impairment or diagnosed Alzheimer's disease, are recruited for the study.

-

Radiotracer Administration: A bolus injection of [¹⁸F]this compound is administered intravenously.[17]

-

PET Imaging: Dynamic or static PET scans are acquired. Dynamic scans, which involve continuous imaging immediately after injection, allow for kinetic modeling.[11][18] Static scans are typically acquired after an uptake period (e.g., 70-90 minutes post-injection) for SUVR calculations.[12][17]

-

Anatomical Imaging: An MRI or CT scan is also performed to provide anatomical information for co-registration and region of interest definition.[10]

-

Data Analysis:

-

Kinetic Modeling: For dynamic scans, time-activity curves are generated for different brain regions. These curves, along with an arterial input function (measuring the radiotracer concentration in arterial blood over time), are used in compartmental models to estimate parameters like the total distribution volume (VT).[11][16]

-

SUVR Calculation: For static scans, the radioactivity concentration in a target region is divided by the concentration in a reference region (typically the cerebellar gray matter, which has low tau pathology) to calculate the SUVR.[9][15]

-

Role of this compound in Alzheimer's Disease Research and Drug Development

This compound serves as a critical biomarker in the study and treatment of Alzheimer's disease.

By enabling the in vivo quantification of tau pathology, this compound allows researchers to:

-

Detect Alzheimer's disease at earlier stages. [1]

-

Track the progression of the disease over time. [1]

-

Select appropriate candidates for clinical trials of anti-tau therapies. [19]

-

Assess whether these therapies are hitting their target and having the desired effect. [19]

-

Better understand the relationship between tau accumulation, cognitive decline, and other biomarkers. [1]

Conclusion

This compound has emerged as a robust and reliable PET tracer for the in vivo imaging of neurofibrillary tangles. Its high affinity and selectivity for tau aggregates, coupled with favorable pharmacokinetics and minimal off-target binding in key brain regions, make it an invaluable tool for both research and clinical applications in Alzheimer's disease and other tauopathies. The comprehensive in vitro and in vivo studies summarized in this guide underscore the significant contribution of this compound to advancing our understanding and treatment of these devastating neurodegenerative disorders.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High resolution autoradiography of [18F]this compound and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo quantification of neurofibrillary tangles with [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. direct.mit.edu [direct.mit.edu]

- 14. direct.mit.edu [direct.mit.edu]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. neurologylive.com [neurologylive.com]

MK-6240: A Technical Guide to its Radiopharmaceutical Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6240 is a second-generation, high-affinity, and selective radiopharmaceutical designed for the in vivo imaging of neurofibrillary tangles (NFTs) composed of aggregated tau protein, a primary pathological hallmark of Alzheimer's disease (AD). Developed by Merck, this fluorine-18 (B77423) labeled positron emission tomography (PET) tracer, [¹⁸F]this compound, enables the visualization and quantification of tau pathology in the living human brain. Its favorable properties, including high binding affinity for NFTs and minimal off-target binding, position it as a critical tool in the diagnosis of AD, the tracking of disease progression, and the evaluation of novel anti-tau therapeutic interventions. This guide provides an in-depth overview of the core radiopharmaceutical properties and characteristics of this compound.

Mechanism of Action

This compound is designed to cross the blood-brain barrier and selectively bind to paired helical filaments of hyperphosphorylated tau protein that form intracellular NFTs. The binding of [¹⁸F]this compound to these tau aggregates allows for their detection and quantification using PET imaging. The distribution and density of the tracer's signal in the brain are correlated with the known neuropathological staging of tau pathology in Alzheimer's disease.

Radiopharmaceutical Properties

The utility of this compound as a PET tracer is defined by its chemical and biological properties, which have been extensively characterized in preclinical and clinical studies.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 6-fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine | [1] |

| Molecular Formula | C₁₈H₁₁FN₄ | - |

| LogD | 3.32 | [2] |

In Vitro Binding Properties

Saturation and competitive binding assays using tritiated this compound ([³H]this compound) have been performed on postmortem human brain tissue to determine its affinity and selectivity for tau pathology.

| Parameter | Brain Region | Value | Reference |

| Dissociation Constant (Kd) | Temporal Cortex (AD) | 0.32 nM | [3][4] |

| Parietal Cortex (AD) | 0.15 nM | [3][4] | |

| Max. Binding Sites (Bmax) | Temporal Cortex (AD) | 59.2 fmol/mg | [3][4] |

| Parietal Cortex (AD) | 154.7 fmol/mg | [3][4] | |

| Inhibitory Constant (Ki) | NFT-rich AD Brain Homogenates | 0.36 ± 0.8 nM | [2] |

| Amyloid Plaque-rich AD Brain Homogenates | 10 µM | [2] |

Competitive binding assays have revealed that this compound shares binding sites with other tau PET tracers like AV-1451 (Flortaucipir) but not with first-generation tracers such as THK5351.[3][4] In silico modeling suggests the possibility of multiple binding sites on tau fibrils for this compound.[4]

Selectivity

Autoradiography studies on postmortem human brain tissue have demonstrated that the binding pattern of [³H]this compound is consistent with the distribution of phosphorylated tau.[2] The tracer shows high binding in brain regions known to accumulate NFTs in AD, such as the hippocampus and cortical areas, with very low binding in control tissues.[3][4] Importantly, this compound exhibits poor binding to amyloid plaques.[2]

While highly selective for AD-type tau pathology, some off-target binding has been noted.[5][6] This includes variable uptake in the meninges and sinuses, which can potentially influence the signal in adjacent cortical regions.[5][7] Off-target binding has also been observed in the substantia nigra, though this is not a primary region for quantifying NFT pathology in AD.[5][7] Unlike some first-generation tau tracers, this compound shows reduced off-target binding in the basal ganglia and choroid plexus.[5][7]

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of [¹⁸F]this compound has been evaluated in both non-human primates and human subjects, demonstrating properties suitable for PET imaging.

Preclinical Pharmacokinetics (Rhesus Monkey)

PET studies in rhesus monkeys, which do not naturally develop tau pathology, showed that [¹⁸F]this compound rapidly enters the brain and distributes homogeneously.[2] The tracer is also cleared rapidly from the brain.[2] Some defluorination was observed, leading to uptake in the skull.[2]

Human Pharmacokinetics

In human subjects, [¹⁸F]this compound also demonstrates rapid brain uptake, peaking at approximately 3 minutes post-injection.[8][9] The tracer exhibits a wide dynamic range of uptake, with binding patterns in individuals with Mild Cognitive Impairment (MCI) and AD that are consistent with the known neuropathological patterns of tau deposition.[8][9] The whole blood-to-plasma ratio stabilizes at approximately 0.66 after 15 minutes.[8][9] The parent compound in plasma undergoes rapid metabolism.[8][9]

| Parameter | Value | Reference |

| Peak Brain Uptake (SUV) | >2 at ~3 minutes | [8][9] |

| Whole Blood:Plasma Ratio (at 15 min) | 0.66 ± 0.01 | [8][9] |

| Percent Parent in Plasma (at 90 min) | 0-10% | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the core experimental protocols used in the characterization of this compound.

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is typically a two-step automated process.

A common method involves the nucleophilic fluorination of a 5-diBoc-6-nitro precursor with potassium cryptand [¹⁸F]fluoride (K[¹⁸F]/K₂₂₂), followed by acid deprotection and purification using semi-preparative high-performance liquid chromatography (HPLC).[1] The final product is formulated in a suitable buffer and sterile filtered for human use.[1] Quality control procedures are performed to ensure radiochemical purity, specific activity, and sterility.[1]

In Vitro Binding Assays

This assay determines the affinity (Kd) and density (Bmax) of [³H]this compound binding sites.

-

Tissue Preparation: Human brain tissue from the temporal or parietal cortex of AD cases is homogenized.

-

Incubation: Increasing concentrations of [³H]this compound (e.g., 0.05–2 nM) are incubated with the brain homogenate (e.g., 0.2 mg/mL) for 90 minutes at 37°C in a phosphate-buffered saline (PBS) solution containing 0.1% bovine serum albumin (BSA).

-

Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of unlabeled this compound (e.g., 1 µM) to determine non-specific binding.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.[3][4]

This assay determines the ability of other compounds to compete with [³H]this compound for its binding sites, providing information on their relative affinities (Ki).

-

Tissue Preparation: Brain homogenates from the temporal cortex of AD cases are prepared.

-

Incubation: A fixed concentration of [³H]this compound (e.g., 0.5 nM) is incubated with the brain homogenate in the presence of increasing concentrations of a competing unlabeled compound (e.g., AV-1451, THK5117) for 90 minutes at 37°C.

-

Termination and Quantification: The assay is terminated and radioactivity is quantified as described for the saturation binding assay.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific [³H]this compound binding (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[3][4]

Autoradiography

Autoradiography is used to visualize the regional distribution of [³H]this compound binding in brain tissue sections.

-

Tissue Sectioning: Large frozen sections of human brain tissue are prepared.

-

Pre-incubation: Sections are pre-incubated in PBS with 0.1% BSA.

-

Incubation: Sections are incubated with [³H]this compound (e.g., 0.5–1 nM) for 1 hour at room temperature.

-

Non-specific Binding: Adjacent sections are incubated with [³H]this compound and a high concentration of unlabeled this compound (e.g., 1 µM).

-

Washing: Sections are washed in cold buffer to remove unbound radioligand.

-

Imaging: The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.[3][4]

Human PET Imaging Protocol

In vivo imaging with [¹⁸F]this compound allows for the quantification of tau pathology in living subjects.

-

Subject Preparation: Subjects are positioned in the PET scanner.

-

Radiotracer Administration: A bolus of [¹⁸F]this compound (typically around 185-370 MBq) is administered intravenously.[10]

-

Dynamic Imaging: A dynamic PET scan is acquired for a duration of 90 to 120 minutes to measure the tracer's kinetics in the brain.[8][9]

-

Anatomical Imaging: A T1-weighted MRI is also acquired for anatomical reference and coregistration of the PET data.

-

Image Analysis: The PET data is reconstructed and corrected for attenuation and scatter. Time-activity curves are generated for various brain regions.

-

Quantification: The binding of [¹⁸F]this compound is often quantified using kinetic modeling with an arterial plasma input function or, more commonly, with simplified reference tissue methods.[8][9] The cerebellum is typically used as a reference region due to its low tau pathology.[8][9] Standardized Uptake Value Ratios (SUVR) are frequently calculated from a time window of 70-90 minutes post-injection.[6]

Clinical Significance and Future Directions

This compound has demonstrated its value in numerous clinical research studies for the early diagnosis of Alzheimer's disease, differentiating it from other dementias, and for tracking the progression of tau pathology.[4][11] It is being used in nearly 100 active clinical trials, often as a biomarker to assess the efficacy of anti-tau therapies.[12]

Lantheus Holdings, which acquired this compound, has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA), which has been accepted.[12] The FDA has granted it Fast Track designation, highlighting the urgent need for such diagnostic tools.[12] If approved, this compound would be a valuable addition to the clinical armamentarium, complementing amyloid PET imaging and emerging blood-based biomarkers to provide a more complete picture of AD pathology and guide patient management.[12] Future research will likely focus on further validating its use in diverse populations, refining quantification methods, and exploring its potential in other tauopathies.

References

- 1. Development, initial validation, and application of a visual read method for [18F]MK‐6240 tau PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. cGMP production of the radiopharmaceutical [18 F]this compound for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

MK-6240: A Technical Guide for Alzheimer's Disease Research

Introduction

MK-6240, chemically known as (6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine), is a highly selective, second-generation Positron Emission Tomography (PET) radiotracer developed for the in vivo imaging and quantification of neurofibrillary tangles (NFTs).[1][2] NFTs are pathological hallmarks of Alzheimer's disease (AD), composed of aggregated, hyperphosphorylated tau protein.[3] The spatial and temporal progression of NFT pathology, as described by Braak staging, correlates strongly with the clinical severity of cognitive decline in AD.[4][5]

This compound represents a significant advancement over first-generation tau PET tracers, offering higher affinity and specificity for the paired helical filaments (PHFs) of tau found in AD.[6][7][8][9] A key advantage is its markedly reduced off-target binding in regions like the basal ganglia and choroid plexus, which was a confounding factor for earlier tracers.[4][8][10] These favorable characteristics make [18F]this compound a powerful tool for researchers and drug developers, enabling the early detection of tau pathology, tracking disease progression, and serving as a biomarker for evaluating the efficacy of anti-tau therapeutic interventions.[11][12] The U.S. Food and Drug Administration (FDA) has accepted a New Drug Application for this compound, with a decision expected in August 2026.[11]

Mechanism of Action and Binding Profile

[18F]this compound is designed to cross the blood-brain barrier and bind with high affinity to NFTs.[6] In vitro studies using autoradiography on postmortem human brain tissue have demonstrated that the binding pattern of this compound is consistent with the known distribution of phosphorylated tau.[6][13] It binds strongly in NFT-rich cortical regions from AD patients but shows minimal to no binding in brain tissue from healthy controls or in amyloid plaque-rich, NFT-poor regions.[6][14]

Cryo-electron microscopy (cryo-EM) has elucidated the structural basis of its high-avidity binding. This compound binds at a 1:1 ratio within a cleft of the tau paired-helical filament.[15] The ligand adopts a stacked arrangement, engaging specifically with glutamine 351 (Q351), lysine (B10760008) 353 (K353), and isoleucine 360 (I360) residues of the tau protein.[15][16] This specific interaction explains its high selectivity for the AD tau isoform.

While highly specific for AD-type tau pathology, this compound shows limited utility for detecting tau aggregates in most non-AD tauopathies, such as Pick's disease, progressive supranuclear palsy, or corticobasal degeneration.[13][17] However, some binding has been observed in specific genetic frontotemporal dementia cases (MAPT R406W mutation) where the tau tangles are structurally similar to those in AD.[18][19] Off-target binding, though significantly reduced compared to predecessors, has been noted in neuromelanin and melanin-containing cells, such as in the substantia nigra and meninges.[13][17][20]

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical research.

Table 1: In Vitro Binding Characteristics of this compound

| Parameter | Tissue Source | Value | Reference |

| Binding Affinity (Ki) | AD Brain Homogenates (NFT-rich) | 0.36 ± 0.8 nM | [6] |

| Dissociation Constant (Kd) | AD Temporal Cortex | 0.32 nM | [14][21] |

| AD Parietal Cortex (Early Onset) | 0.15 nM | [14][21] | |

| Max. Binding Sites (Bmax) | AD Temporal Cortex | 59.2 fmol/mg | [14][21] |

| AD Parietal Cortex (Early Onset) | 154.7 fmol/mg | [14][21] | |

| Bmax/Kd Ratio | AD Cortical Homogenates | Up to 5-fold higher than AV-1451 | [6] |

Table 2: In Vivo [18F]this compound PET Imaging Quantitative Metrics

| Parameter | Subject Group | Brain Region | Value | Reference |

| SUVR (60-90 min) | AD Patients | NFT-rich regions | ~3.0 - 4.0 | [22] |

| Healthy Elderly | All regions | ~1.0 | [22] | |

| Test-Retest Variability (SUVR90-120) | AD & Healthy Controls | NFT-rich regions | ~6% | [23] |

| Test-Retest Variability (VT) | AD & Healthy Controls | NFT-rich regions | ~21% | [23] |

| Test-Retest Variability (BPND) | AD & Healthy Controls | NFT-rich regions | ~14% | [23] |

| Distribution Volume Ratio (DVR) | AD Patients | NFT-rich regions | > 4.0 | [24] |

Table 3: [18F]this compound Radiosynthesis Properties

| Method | Precursor | Radiochemical Yield (uncorrected) | Molar Activity (at EOS) | Reference |

| Two-Step (Conventional Heating) | 5-diBoc-6-nitro precursor | 7.5% ± 1.9% | 222 ± 67 GBq/µmol | [2] |

| One-Step (Simplified) | bis-Boc protected precursor | 9.8% ± 1.8% (from EOB) | High | [1] |

Abbreviations: AD = Alzheimer's Disease; NFT = Neurofibrillary Tangle; Ki = Inhibition Constant; Kd = Dissociation Constant; Bmax = Maximum number of binding sites; SUVR = Standardized Uptake Value Ratio; VT = Total Distribution Volume; BPND = Non-displaceable Binding Potential; EOS = End of Synthesis; EOB = End of Bombardment.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures provide a clear understanding of the context and application of this compound.

Caption: Tau phosphorylation pathway in Alzheimer's disease.

Caption: Automated radiosynthesis workflow for [18F]this compound.

References

- 1. A simplified radiosynthesis of [18 F]this compound for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cGMP production of the radiopharmaceutical [18 F]this compound for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Tau in Alzheimer's Disease and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] 18F-MK-6240 PET for early and late detection of neurofibrillary tangles. | Semantic Scholar [semanticscholar.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. usagainstalzheimers.org [usagainstalzheimers.org]

- 8. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. direct.mit.edu [direct.mit.edu]

- 11. neurologylive.com [neurologylive.com]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 20. researchgate.net [researchgate.net]

- 21. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jnm.snmjournals.org [jnm.snmjournals.org]

- 23. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

MK-6240 as a Biomarker for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The development of reliable biomarkers for AD pathology is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. MK-6240 is a second-generation, high-affinity, and selective positron emission tomography (PET) tracer for the in vivo quantification of NFTs in the human brain. This technical guide provides an in-depth overview of this compound as a biomarker for Alzheimer's disease, including its binding characteristics, experimental protocols for its use, and its role in understanding the pathophysiology of AD.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for its evaluation as a tau PET tracer.

Table 1: In Vitro Binding Characteristics of [³H]this compound in Human Brain Tissue

| Brain Region | Subject Group | Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (fmol/mg) | Reference |

| Temporal Cortex | Alzheimer's Disease | 0.32 | 59.2 | [1][2] |

| Parietal Cortex | Early-Onset Alzheimer's Disease | 0.15 | 154.7 | [1][2] |

Table 2: In Vivo [¹⁸F]this compound PET Signal (SUVR) in Different Cohorts

| Brain Region | Healthy Elderly (HE) | Alzheimer's Disease (AD) | Reference |

| Neocortical and Medial Temporal Regions | ~1 | ~2-4 | [3][4] |

*SUVR (Standardized Uptake Value Ratio) was determined using the cerebellar cortex as the reference region.

Table 3: Longitudinal Annualized Change in [¹⁸F]this compound SUVR

| Subject Group | Brain Region (Braak-like Stages) | Annual Increase in SUVR (%) | Reference |

| Cognitively Unimpaired Amyloid-β-Negative | Stage I | 3.9 | [5][6][7] |

| Stage II | 2.8 | [5][6][7] | |

| Cognitively Unimpaired Amyloid-β-Positive | Stage I | 8.9 | [5][6][7] |

| Cognitively Impaired Amyloid-β-Positive (Baseline Braak II-IV) | Stages III-IV | 4.6-7.5 | [5][7][8] |

| Cognitively Impaired Amyloid-β-Positive (Baseline Braak V-VI) | Stages V-VI | 8.3-10.7 | [5][7][8] |

| Mild Cognitive Impairment (MCI) | Meta-Temporal Composite | +12 | [9] |

| Alzheimer's Disease Dementia | Meta-Temporal Composite | +9 | [9] |

| Healthy Volunteers | Meta-Temporal Composite | -0.59 | [9] |

Experimental Protocols

Detailed methodologies for the application of this compound in research settings are provided below.

[¹⁸F]this compound PET Imaging Protocol in Human Subjects

-

Radiotracer Administration: A bolus injection of 152-169 MBq of [¹⁸F]this compound is administered intravenously.[4]

-

PET Scan Acquisition: Dynamic PET scans are performed for up to 150 minutes.[4] For quantitative analysis using SUVR, a static scan of 20-30 minutes is typically acquired between 70 and 110 minutes post-injection.[10][11]

-

Image Reconstruction: Data is reconstructed using a 3-dimensional ordered-subset expectation maximization iterative algorithm.[12]

-

Image Analysis:

-

PET images are co-registered with the subject's structural MRI.

-

The cerebellar cortex is commonly used as a reference region for calculating SUVR.[4]

-

Time-activity curves are extracted from various regions of interest to assess tracer kinetics.

-

Distribution volume ratios (DVR) can be determined using reference tissue models like the Logan graphical analysis.[13]

-

[¹⁸F]this compound Autoradiography Protocol for Human Brain Tissue

-

Tissue Preparation: Frozen human brain tissue sections (10 µm thick) are mounted on adhesion slides.[14] For formalin-fixed paraffin-embedded (FFPE) tissue, 5 µm sections are deparaffinized.[15]

-

Pre-incubation: Slides are pre-incubated for 15 minutes at room temperature in a phosphate-buffered saline (PBS) solution (pH 7.5) containing 0.1% bovine serum albumin (BSA).[12]

-

Incubation: Sections are incubated with [¹⁸F]this compound (typically in the low nanomolar range) in PBS for 60-90 minutes at room temperature.[12][15]

-

Washing: Slides are washed in ice-cold PBS three times for three minutes each, followed by a brief rinse in ice-cold distilled water.[12]

-

Imaging: The slides are exposed to a phosphor screen, and the resulting image is read using a phosphor imager. High-resolution autoradiography can also be performed using nuclear emulsion.[14]

-

Blocking Experiments: To determine binding specificity, adjacent tissue sections are incubated with an excess of non-radioactive ("cold") this compound or other competing ligands.

Visualizations

The following diagrams illustrate key concepts related to this compound and its application in Alzheimer's disease research.

Caption: Tau phosphorylation and aggregation pathway in Alzheimer's disease.

Caption: Experimental workflow for an this compound PET imaging study.

Caption: Logical relationship between tau pathology and its detection by this compound PET.

References

- 1. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain Imaging of Alzheimer Dementia Patients and Elderly Controls with 18F-MK-6240, a PET Tracer Targeting Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. Brain Imaging of Alzheimer Dementia Patients and Elderly Controls with 18F-MK-6240, a PET Tracer Targeting Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Longitudinal 18F-MK-6240 tau tangles accumulation follows Braak stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Longitudinal 18F-MK-6240 tau tangles accumulation follows Braak stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Longitudinal evaluation of 18F-MK-6240 in patients with Alzheimer’s disease dementia or mild cognitive impairment compared to healthy volunteers. | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 13. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls. – Wisconsin Registry for Alzheimer's Prevention – UW–Madison [wrap.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. High resolution autoradiography of [18F]this compound and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of 18F-MK-6240 PET: A Technical Guide to the Early Detection of Neurofibrillary Tangles

For Researchers, Scientists, and Drug Development Professionals

The in vivo detection and quantification of neurofibrillary tangles (NFTs), a core pathological hallmark of Alzheimer's disease (AD), has been revolutionized by the development of specific positron emission tomography (PET) tracers. Among the second-generation tracers, 18F-MK-6240 has emerged as a highly promising agent due to its high affinity and selectivity for NFTs, favorable pharmacokinetic properties, and reduced off-target binding. This technical guide provides an in-depth overview of 18F-MK-6240, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated workflows for its use in research and clinical trials.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of 18F-MK-6240, offering a comparative look at its binding characteristics and performance in different cohorts.

Table 1: In Vitro Binding Characteristics of MK-6240

| Parameter | Tissue Source | Value | Citation |

| Binding Affinity (Kd) | AD Brain Cortex Homogenates (NFT-rich) | High Affinity | [1][2] |

| AD Brain Homogenates (Amyloid-rich, NFT-poor) | Poor Binding | [1][2] | |

| Non-AD Human Brain Homogenates | No Displaceable Binding | [1][2] | |

| Selectivity | NFTs vs. Amyloid Plaques | High | [1][2] |

| NFTs vs. MAO-A | High (unlike some first-generation tracers) | [1] |

Table 2: In Vivo Performance of 18F-MK-6240 in Human Subjects

| Parameter | Subject Group | Brain Region | Value (SUVR) | Citation |

| Tracer Uptake | Alzheimer's Disease (AD) Dementia | Regions with high NFT pathology | Significantly elevated | [3][4] |

| Mild Cognitive Impairment (MCI) | Variable, often elevated in medial temporal lobe | Intermediate between CN and AD | [3][4] | |

| Cognitively Unimpaired (CU) - Amyloid Positive | Transentorhinal Cortex (Braak Stage I) | 68% showed tau deposition | [3][4] | |

| Cognitively Unimpaired (CU) - Amyloid Negative | Transentorhinal Cortex (Braak Stage I) | 37% showed tau deposition | [3][4] | |

| Off-Target Binding | Cognitively Unimpaired (CU) | Basal Ganglia, Choroid Plexus | Reduced compared to first-generation tracers | [5] |

| Cognitively Unimpaired (CU) | Meninges | 1.03 (0.25) | [5] | |

| Cognitively Unimpaired (CU) | Sinuses | 1.38 (0.34) | [5] |

Table 3: Test-Retest Variability of 18F-MK-6240 PET

| Parameter | Subject Group | Variability | Citation |

| Volume of Distribution (VT) | AD and Healthy Volunteers | Low | [6] |

| Parent Fraction in Plasma | AD and Healthy Volunteers | Maximum of 7% around the 10-min mean | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and standardization of 18F-MK-6240 PET studies. The following sections outline the key experimental protocols cited in the literature.

In Vitro Binding Studies

Objective: To determine the affinity and selectivity of this compound for NFTs.

Methodology:

-

Tissue Preparation: Postmortem human brain tissue from diagnosed AD patients and cognitively normal donors is used. Tissue is either sectioned for autoradiography or homogenized for binding assays.[1][2]

-

Radioligand: 3H-MK-6240 is utilized for these in vitro studies.[1][2]

-

Autoradiography:

-

Brain slices are incubated with 3H-MK-6240.

-

Adjacent slices are often stained with antibodies against phosphorylated tau for direct comparison of the tracer binding pattern with the actual distribution of NFTs.[1][2]

-

To assess selectivity, blocking studies are performed by co-incubating with an excess of unlabeled this compound or other compounds.[1]

-

-

Homogenate Binding Assays:

-

Brain homogenates are incubated with varying concentrations of 3H-MK-6240 to determine binding affinity (Kd) and density of binding sites (Bmax).

-

Competition assays with other known tau tracers or compounds that bind to potential off-target sites are conducted to evaluate selectivity.[7]

-

Preclinical In Vivo PET Imaging (Rhesus Monkeys)

Objective: To evaluate the pharmacokinetic properties, brain penetration, and in vivo selectivity of 18F-MK-6240.

Methodology:

-

Subject: Rhesus monkeys, which do not naturally develop NFTs, are used to assess baseline brain kinetics and non-specific binding.[1][2]

-

Radiotracer Administration: 18F-MK-6240 is administered intravenously.[1]

-

PET Scanning: Dynamic PET scans are acquired to measure the tracer's uptake and washout from the brain over time.[1][2]

-

Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound versus radioactive metabolites using HPLC analysis.[1]

-

Self-Block Studies: To assess in vivo binding selectivity, a separate PET scan is conducted after pre-dosing the monkey with a high dose of unlabeled this compound. A reduction in the PET signal would indicate specific binding.[1][2]

-

Image Analysis: PET data are corrected for physical decay, attenuation, and scatter. Kinetic modeling is then applied to the dynamic PET data and the metabolite-corrected arterial input function to calculate the volume of distribution (VT), an indicator of tracer binding.[1]

Clinical In Vivo PET Imaging (Human Subjects)

Objective: To quantify the burden and distribution of NFTs in the human brain across the spectrum of aging and AD.

Methodology:

-

Participant Recruitment: Subjects are typically recruited into cohorts such as cognitively normal young and elderly, mild cognitive impairment (MCI), and AD dementia. Amyloid status is often determined via amyloid PET or cerebrospinal fluid (CSF) analysis.[3][4][8]

-

Radiotracer Injection: A bolus of 18F-MK-6240 is injected intravenously. The injected activity is typically in the range of 165-300 MBq.[6]

-

PET Image Acquisition: Dynamic or static PET imaging is performed. Static images are commonly acquired 90-110 minutes post-injection.[3][4] Dynamic scans can last up to 150 minutes.[6]

-

Magnetic Resonance Imaging (MRI): A structural MRI is acquired for each participant to allow for anatomical co-registration and definition of regions of interest (ROIs).[6]

-

Data Analysis:

-

PET images are co-registered to the individual's MRI.

-

Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in a target ROI to a reference region with low expected specific binding, such as the cerebellar cortex.[9]

-

For dynamic scans, kinetic modeling using the arterial input function can be performed to estimate VT.[6]

-

Voxel-wise statistical analyses are often performed to identify group differences in tracer uptake.[10]

-

Visualizations

The following diagrams illustrate the key workflows in 18F-MK-6240 PET research.

Caption: Preclinical 18F-MK-6240 PET Experimental Workflow in Monkeys.

Caption: Clinical 18F-MK-6240 PET Study Workflow in Humans.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18F-MK-6240 PET for early and late detection of neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. direct.mit.edu [direct.mit.edu]

- 6. Test–retest characteristic of [18F]this compound quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A Visual Interpretation Algorithm for Assessing Brain Tauopathy with 18F-MK-6240 PET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

MK-6240 for Imaging Tau Pathology in Non-Alzheimer's Tauopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]MK-6240 is a second-generation positron emission tomography (PET) tracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of paired helical filaments (PHFs) of hyperphosphorylated tau protein, a core pathological hallmark of Alzheimer's disease (AD).[1][2] Its favorable pharmacokinetic properties and low off-target binding in the brain have established it as a valuable tool for the in vivo quantification of tau pathology in AD.[3][4][5] However, the utility of this compound for imaging tau aggregates in non-Alzheimer's tauopathies, which are characterized by different tau isoform compositions and filament structures, is a critical area of investigation for differential diagnosis and the development of targeted therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound for imaging non-AD tauopathies, with a focus on quantitative data, experimental protocols, and the molecular basis of its binding selectivity.

Data Presentation: In Vitro Binding Characteristics of this compound

The binding affinity and density of this compound have been characterized in postmortem human brain tissue from individuals with AD and various non-AD tauopathies. The following tables summarize key quantitative findings from in vitro saturation and competition binding assays, as well as autoradiography studies.

| Brain Region | Disease | Tracer | Kd (nM) | Bmax (fmol/mg) | Reference |

| Temporal Cortex | Alzheimer's Disease | [3H]this compound | 0.32 | 59.2 | [6] |

| Parietal Cortex | Alzheimer's Disease | [3H]this compound | 0.15 | 154.7 | [6] |

Table 1: Saturation Binding Parameters of [3H]this compound in Alzheimer's Disease Brain Tissue. This table presents the dissociation constant (Kd) and maximum binding site density (Bmax) of [3H]this compound in brain regions with high NFT pathology in AD, indicating high-affinity binding.

| Unlabeled Competitor | IC50 (nM) - Site 1 (% occupancy) | IC50 (nM) - Site 2 (% occupancy) | Reference |

| This compound | 0.001 (58%) | 12 (42%) | [7] |

| AV-1451 (Flortaucipir) | Not Reported | Not Reported | [6] |

| THK5117 | Not Reported | Not Reported | [6] |

Table 2: Competitive Binding of [3H]this compound in Alzheimer's Disease Brain Homogenates. This table shows the half-maximal inhibitory concentration (IC50) of unlabeled tau tracers against [3H]this compound binding, revealing multiple binding sites with different affinities.

| Tauopathy | Tau Isoform Composition | [3H]this compound Specific Binding | [3H]PI-2620 Specific Binding | Reference |

| Corticobasal Degeneration (CBD) | 4R | Not detected | High | [8][9] |

| Progressive Supranuclear Palsy (PSP) | 4R | Not detected | High | [8][9] |

| Pick's Disease (PiD) | 3R | Not detected | Not Reported | [10] |

Table 3: Comparative Autoradiography of Second-Generation Tau Tracers in Non-AD Tauopathies. This table qualitatively summarizes the specific binding of [3H]this compound and [3H]PI-2620 in postmortem brain tissue from various non-AD tauopathies, highlighting the limited utility of this compound for these conditions. Quantitative data for this compound in these specific non-AD tauopathies is limited due to the lack of significant binding.

Experimental Protocols

Radiosynthesis of [18F]this compound

The automated two-step radiosynthesis of [18F]this compound is a critical procedure for its clinical and preclinical use.

Protocol:

-

[18F]Fluoride Production and Trapping: Produce [18F]fluoride via proton bombardment of [18O]H2O in a cyclotron. Trap the [18F]fluoride on an anion-exchange cartridge.

-

Elution: Elute the [18F]fluoride from the cartridge using a solution of potassium cryptand (Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: Dry the [18F]fluoride/K222 complex by azeotropic distillation with acetonitrile.

-

Nucleophilic Fluorination: Add the 5-diBoc-6-nitro precursor of this compound to the dried [18F]fluoride complex in a suitable solvent (e.g., DMSO). Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.[11]

-

Deprotection: Remove the Boc protecting groups by adding an acid (e.g., HCl). Heat the mixture.[11]

-

Purification: Purify the crude [18F]this compound product using semi-preparative high-performance liquid chromatography (HPLC).[11][12]

-

Formulation: Collect the [18F]this compound fraction, dilute it with a formulation solution (e.g., saline with ethanol), and pass it through a sterile filter.[11][12]

-

Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility, meeting FDA and USP requirements for human use.[11][12]

In Vitro Autoradiography on Human Postmortem Brain Tissue

Autoradiography is a key technique to visualize the distribution and quantify the binding of radiolabeled ligands in tissue sections.

Protocol:

-

Tissue Preparation: Use frozen human postmortem brain sections (typically 10-20 µm thick) from well-characterized cases of AD, non-AD tauopathies, and healthy controls. Mount the sections on glass slides.

-

Pre-incubation: Pre-incubate the slides in a buffer solution (e.g., phosphate-buffered saline, PBS, with 0.1% bovine serum albumin, BSA) to reduce non-specific binding.[13]

-

Incubation: Incubate the slides with a solution containing [3H]this compound or [18F]this compound at a specific concentration (e.g., 0.5-1 nM for [3H]this compound) for a defined period (e.g., 60 minutes) at room temperature.[13]

-

Washing: Wash the slides in cold buffer to remove unbound radiotracer. A brief dip in cold deionized water can be used to remove buffer salts.[13]

-

Drying: Dry the slides quickly with a stream of cold, dry air.

-

Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film for a duration determined by the radioisotope and its concentration.

-

Imaging and Analysis: Scan the imaging plate or film to generate a digital autoradiogram. Quantify the signal intensity in specific regions of interest corresponding to different brain structures.

-

Non-Specific Binding: To determine non-specific binding, incubate adjacent tissue sections with the radiotracer in the presence of a high concentration of unlabeled this compound (e.g., 1 µM).[13] Specific binding is calculated by subtracting non-specific binding from total binding.

Preclinical and Clinical PET Imaging

Preclinical PET Imaging in Animal Models:

While specific protocols for non-AD tauopathy models are not extensively detailed in the literature, a general approach can be outlined based on existing preclinical imaging studies.

-

Animal Models: Utilize transgenic mouse or rat models that develop tau pathology relevant to specific non-AD tauopathies (e.g., models expressing mutant human tau associated with FTD).

-